molecular formula C22H18N2O3S B2675385 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 314076-35-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2675385
CAS No.: 314076-35-2
M. Wt: 390.46
InChI Key: PZYHOBQTXPMFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Scientific Research Applications

Antitumor and Antimicrobial Activities

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is part of a broader class of compounds with promising applications in scientific research, particularly in the fields of antitumor and antimicrobial activities. Although direct studies on this specific compound were not found, research on related benzothiazole derivatives provides valuable insights into the potential applications and mechanisms of action that could be applicable to this compound.

  • Antitumor Properties : Benzothiazole derivatives have been shown to exhibit potent and selective antitumor properties against various cancer cell lines. For instance, 2-(4-Amino-3-methylphenyl)benzothiazole and its metabolites have demonstrated selective growth inhibitory properties against human cancer cell lines, including breast and renal cancer cells. The efficacy of these compounds is attributed to their ability to induce apoptosis, interfere with cell cycle progression, and affect cellular metabolism, highlighting their potential as anticancer agents (Kashiyama et al., 1999).

  • Antimicrobial Activity : The antimicrobial properties of benzothiazole derivatives have also been explored, with some compounds showing significant activity against various bacterial and fungal strains. For example, a study on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which share a structural similarity with the target compound, demonstrated notable antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. These findings suggest that benzothiazole derivatives could serve as templates for the development of new antimicrobial agents (Salahuddin et al., 2017).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-26-18-12-13-19-20(14-18)28-22(23-19)24-21(25)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYHOBQTXPMFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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